
Methyl 3-(bromomethyl)benzoate
Overview
Description
Methyl 3-(bromomethyl)benzoate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a bromomethyl group is attached to the benzene ring. This compound is used in various organic synthesis processes due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(bromomethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-methylbenzoate. The process typically includes the following steps:
Bromination: Methyl 3-methylbenzoate is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group.
Purification: The reaction mixture is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for bromine addition and product separation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(bromomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is often employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Reduction: The major product is 3-(hydroxymethyl)benzoic acid.
Oxidation: The major product is 3-(carboxymethyl)benzoic acid.
Scientific Research Applications
Organic Synthesis
Methyl 3-(bromomethyl)benzoate is widely used as an intermediate in the synthesis of various organic compounds. Its bromomethyl group can be replaced by different nucleophiles, leading to the formation of diverse derivatives.
Synthetic Pathways
- Nucleophilic Substitution : The bromine atom can be substituted by amines, alcohols, or thiols, facilitating the synthesis of amides, esters, and thioethers. For example, a study demonstrated the successful conversion of this compound into corresponding amides using primary amines under basic conditions .
- Formation of Heterocycles : This compound can be employed in the synthesis of heterocyclic compounds. For instance, reactions with nitrogen or sulfur-containing nucleophiles can yield valuable heterocycles used in pharmaceuticals .
Medicinal Chemistry
The compound's ability to modify biological activity makes it significant in medicinal chemistry.
Case Studies
- Anticancer Agents : Research has shown that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. One study synthesized a series of compounds based on this structure and evaluated their antiproliferative activity, finding promising results against breast cancer cells .
- Antimicrobial Activity : Another study explored the antimicrobial potential of synthesized derivatives from this compound. The results indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria .
Material Science
This compound is also explored for its applications in material science.
Polymer Chemistry
- Polymerization Reactions : The compound can act as a monomer or crosslinker in polymer synthesis. Its reactivity allows for the development of new polymeric materials with tailored properties for specific applications such as coatings or adhesives .
Summary Table of Applications
Application Area | Description | Example Outcomes |
---|---|---|
Organic Synthesis | Intermediate for nucleophilic substitutions | Formation of amides and esters |
Medicinal Chemistry | Development of anticancer and antimicrobial agents | Cytotoxicity against cancer cell lines |
Material Science | Monomer or crosslinker for polymers | Tailored polymeric materials |
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)benzoate involves its reactivity towards nucleophiles due to the presence of the bromomethyl group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The ester group can also undergo hydrolysis or reduction, contributing to the compound’s versatility in chemical reactions.
Comparison with Similar Compounds
Methyl 3-(bromomethyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(bromomethyl)benzoate: Similar in structure but with the bromomethyl group at the para position, affecting its reactivity and applications.
Methyl 3-(chloromethyl)benzoate: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Methyl 3-(hydroxymethyl)benzoate:
The uniqueness of this compound lies in its specific reactivity due to the bromomethyl group, making it a valuable intermediate in organic synthesis.
Biological Activity
Methyl 3-(bromomethyl)benzoate, with the molecular formula CHBrO and CAS number 1129-28-8, is a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its antimicrobial properties, potential toxicity, and applications in synthetic chemistry.
- Molecular Weight : 229.07 g/mol
- Solubility : Slightly soluble in water; more soluble in organic solvents.
- IUPAC Name : this compound
- Chemical Structure :
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives have been evaluated for efficacy against various bacterial strains. For instance, the compound is part of a class of silver N-heterocyclic carbene complexes that exhibit significant antimicrobial activity comparable to traditional agents like silver nitrate. These complexes utilize the benzoate group to enhance targeting and delivery to bacterial cells, demonstrating promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Toxicological Profile
The toxicological implications of this compound have been investigated in several contexts. The compound has been noted for its potential harmful effects if ingested or if it comes into contact with skin. It is classified as harmful and can cause severe skin burns and eye damage . Additionally, it may provoke allergic reactions upon skin exposure .
Applications in Organic Synthesis
This compound is primarily utilized as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The bromomethyl group is particularly valuable for further functionalization reactions, making it a versatile compound in synthetic chemistry .
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial efficacy of silver complexes containing this compound.
- Methodology : The study involved synthesizing new silver N-heterocyclic carbene complexes and testing them against common bacterial strains.
- Results : The complexes showed significant antimicrobial activity, suggesting potential applications in treating bacterial infections .
- Toxicity Assessment :
Summary Table of Biological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(bromomethyl)benzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves bromination of methyl 3-methylbenzoate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at reflux . Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of substrate to NBS) and reaction time (8–12 hours). Impurities such as dibrominated byproducts may form if excess brominating agents are used, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What safety protocols are critical when handling this compound?
The compound is corrosive and irritant (Hazard Note: Irritant/Corrosive, UN 3261) . Key safety measures include:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use in a fume hood to avoid inhalation of vapors.
- First Aid : Skin/eye contact requires immediate flushing with water (15+ minutes) and medical consultation .
- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .
Q. How can purity and structural identity be confirmed after synthesis?
- Purity Analysis : Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to verify ≥95% purity .
- Structural Confirmation :
- ¹H/¹³C NMR : Look for signals at δ ~4.8 ppm (CH₂Br) and δ ~3.9 ppm (ester methyl group) .
- IR : Ester carbonyl stretch at ~1720 cm⁻¹ and C-Br absorption near 600 cm⁻¹ .
Advanced Research Questions
Q. How does the reactivity of this compound compare to its chloro- or fluoro-substituted analogs?
The bromine atom enhances nucleophilic substitution (SN2) reactivity compared to chloro analogs due to its lower electronegativity and better leaving-group ability. For example, in Suzuki couplings, it reacts faster with arylboronic acids than methyl 3-(chloromethyl)benzoate . However, steric hindrance from the ester group may slow reactions in crowded environments, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) .
Q. What strategies mitigate side reactions during derivatization of this compound?
- Competing Elimination : Use polar aprotic solvents (DMF, DMSO) and mild bases (K₂CO₃) to favor substitution over β-elimination .
- Byproduct Formation : Monitor temperature (<60°C) to prevent ester hydrolysis or decarboxylation.
- Catalyst Selection : Palladium-based catalysts reduce undesired homocoupling in cross-coupling reactions .
Q. How can conflicting literature data on reaction yields be resolved?
Discrepancies often arise from variations in:
- Substrate Purity : Impurities >5% (e.g., residual succinimide from NBS) can alter reactivity. Pre-purify starting materials via recrystallization .
- Moisture Sensitivity : Anhydrous conditions (molecular sieves, inert atmosphere) improve reproducibility in moisture-sensitive reactions .
- Analytical Methods : Standardize quantification techniques (e.g., internal standards in NMR) to ensure consistency .
Q. What are the applications of this compound in designing bioactive molecules?
The bromomethyl group serves as a versatile handle for:
- Pharmaceutical Intermediates : Synthesize tyrosine kinase inhibitors via Ullmann coupling .
- Polymer Chemistry : Incorporate into monomers for functionalized polyesters with tunable solubility .
- Probe Development : Conjugate with fluorophores (e.g., dansyl chloride) for cellular imaging agents .
Q. Methodological Tables
Table 1: Key Spectral Data for this compound
Table 2: Comparison with Structural Analogs
Properties
IUPAC Name |
methyl 3-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHSMQQNPRLEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333760 | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-28-8 | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1129-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(bromomethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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